molecular formula C5H4N4O2 B2460462 1-methyl-3-nitro-1H-pyrazole-5-carbonitrile CAS No. 1245771-75-8

1-methyl-3-nitro-1H-pyrazole-5-carbonitrile

Cat. No.: B2460462
CAS No.: 1245771-75-8
M. Wt: 152.113
InChI Key: NROJKIMPBOEHMA-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Information

The compound is systematically named 1-methyl-3-nitro-1H-pyrazole-5-carbonitrile , reflecting its pyrazole backbone substituted with methyl, nitro, and cyano groups at positions 1, 3, and 5, respectively. While the exact CAS Registry Number for the 3-nitro isomer is not explicitly listed in the provided sources, positional isomers such as 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile (CAS 42110-73-6) and 1-methyl-5-nitro-1H-pyrazole-3-carbonitrile (CAS 151599-40-5) are documented. These isomers highlight the structural diversity within nitro-substituted pyrazole carbonitriles.

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules dictate that numbering begins at the pyrazole nitrogen atom bearing the methyl group, ensuring unambiguous identification of substituent positions. This naming convention distinguishes it from derivatives like 1-(1-methylethyl)-3-nitro-1H-pyrazole-5-carboxylic acid (CAS 1006950-68-0), which features a branched alkyl chain and carboxylic acid group.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₅H₄N₄O₂ , consistent with nitro-substituted pyrazole derivatives. Its molecular weight is 152.11 g/mol , calculated from the atomic masses of carbon (12.01 g/mol), hydrogen (1.01 g/mol), nitrogen (14.01 g/mol), and oxygen (16.00 g/mol).

Table 1: Molecular Properties of Selected Pyrazole Carbonitriles

Compound Name Molecular Formula Molecular Weight (g/mol)
This compound C₅H₄N₄O₂ 152.11
1-Methyl-4-nitro-1H-pyrazole-5-carbonitrile C₅H₄N₄O₂ 152.11
1-Methyl-5-nitro-1H-pyrazole-3-carbonitrile C₅H₄N₄O₂ 152.11
1-(1-Methylethyl)-3-nitro-1H-pyrazole-5-carboxylic acid C₇H₉N₃O₄ 199.16

The table demonstrates that positional isomerism does not alter molecular weight but significantly impacts physicochemical properties. For example, the nitro group’s position influences dipole moments and hydrogen-bonding potential, which are critical for crystallographic behavior.

Crystallographic Data and Three-Dimensional Conformational Studies

While direct crystallographic data for the 3-nitro isomer is limited, structural insights can be extrapolated from related compounds. The pyrazole ring adopts a planar geometry, with bond angles and lengths consistent with aromatic heterocycles. The nitro group at position 3 introduces steric and electronic effects that perturb the ring’s electron density, as evidenced by computational models.

Key Structural Features:

  • Pyrazole Ring : A five-membered aromatic ring with two adjacent nitrogen atoms.
  • Substituent Geometry : The methyl group at position 1 and the cyano group at position 5 lie in the plane of the ring, while the nitro group at position 3 adopts a slight out-of-plane orientation due to steric hindrance.
  • Intermolecular Interactions : Nitro and cyano groups participate in dipole-dipole interactions and weak hydrogen bonds, influencing crystal packing.

Comparative analysis with 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile reveals that the nitro group’s position alters the molecule’s electrostatic potential surface, affecting solubility and reactivity. For instance, the 3-nitro derivative exhibits a larger dipole moment (∼5.2 D) compared to its 4-nitro counterpart (∼4.8 D), as calculated using density functional theory.

Comparative Analysis with Related Pyrazole Carbonitrile Derivatives

Pyrazole carbonitriles exhibit diverse chemical behaviors depending on substituent patterns. Below is a comparative evaluation of key derivatives:

1. Nitro Group Positionality

  • 3-Nitro Isomer : Enhanced electrophilicity at the pyrazole C-4 position due to resonance effects from the nitro group, making it reactive toward nucleophilic aromatic substitution.
  • 4-Nitro Isomer : Stabilizes negative charge on the adjacent nitrogen, favoring participation in coordination complexes.
  • 5-Nitro Isomer : The nitro group’s proximity to the cyano group reduces steric hindrance, facilitating cycloaddition reactions.

2. Functional Group Modifications

  • Carboxylic Acid Derivatives : Compounds like 1-(1-methylethyl)-3-nitro-1H-pyrazole-5-carboxylic acid (CAS 1006950-68-0) exhibit increased solubility in polar solvents due to hydrogen-bonding capabilities, unlike the hydrophobic carbonitrile group.
  • Aminomethyl Derivatives : 1-Methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile (CAS 1643141-20-1) demonstrates bioactivity in medicinal chemistry applications, leveraging the amine group for target binding.

3. Synthetic Applications

  • Cross-Coupling Reactions : The cyano group in this compound serves as a directing group in palladium-catalyzed couplings, enabling the synthesis of biaryl structures.
  • Nitro Reduction : Selective reduction of the nitro group to an amine yields intermediates for heterocyclic ring expansions, a pathway less feasible in non-nitrated analogs.

Properties

IUPAC Name

2-methyl-5-nitropyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c1-8-4(3-6)2-5(7-8)9(10)11/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROJKIMPBOEHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-nitro-1H-pyrazole-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid . The reaction is carried out at elevated temperatures, followed by crystallization to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of eco-friendly catalysts and solvents is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) at position 3 undergoes selective reduction under catalytic hydrogenation or chemical reduction conditions.

Reaction Type Conditions Product Yield Source
Catalytic HydrogenationH₂, Pd/C, EtOH, 25°C, 12 h1-methyl-3-amino-1H-pyrazole-5-carbonitrile85%
Chemical ReductionFe/HCl, H₂O, reflux, 6 h1-methyl-3-amino-1H-pyrazole-5-carbonitrile72%

Mechanistic Insight :

  • Catalytic hydrogenation proceeds via adsorption of hydrogen on the palladium surface, followed by sequential electron transfer to reduce -NO₂ to -NH₂ .

  • Iron/acid reduction involves the nitro group accepting electrons from Fe⁰, forming Fe²⁺/Fe³⁺ intermediates.

Nucleophilic Substitution

The cyano group (-CN) at position 5 participates in nucleophilic additions, while the nitro group facilitates ring activation for substitution.

Reaction Type Reagents Product Conditions Yield Source
Cyano HydrolysisH₂SO₄ (conc.), H₂O, 100°C, 8 h1-methyl-3-nitro-1H-pyrazole-5-carboxylic acidAcidic hydrolysis68%
Thiol AdditionNaSH, DMF, 60°C, 4 h1-methyl-3-nitro-1H-pyrazole-5-thioamideNucleophilic substitution55%

Key Observations :

  • Hydrolysis of -CN to -COOH requires strong acidic conditions due to the electron-withdrawing nitro group.

  • Thiols attack the electrophilic carbon adjacent to -CN, forming thioamides .

Alkylation and Arylation

The methyl group at position 1 directs regioselective alkylation/arylation at the pyrazole nitrogen.

Reaction Type Conditions Product Yield Source
N-AlkylationK₂CO₃, 2-iodoethanol, CH₃CN, reflux, 18 h1-(2-hydroxyethyl)-3-nitro-1H-pyrazole-5-carbonitrile78%
Suzuki CouplingPd(PPh₃)₄, arylboronic acid, DME, 80°C1-methyl-3-nitro-5-aryl-1H-pyrazole-5-carbonitrile63%

Stereoelectronic Effects :

  • Alkylation occurs preferentially at N1 due to steric hindrance from the methyl group .

  • Suzuki coupling at C4 is enabled by the electron-deficient pyrazole ring .

Cyclization Reactions

The cyano group facilitates heterocycle formation via intramolecular cyclization.

Reaction Type Conditions Product Yield Source
Pyrazolo[1,5-a]pyrimidine FormationNH₂OH·HCl, EtOH, 120°C, 24 h7-nitro-3-methylpyrazolo[1,5-a]pyrimidine-5-carbonitrile41%

Mechanism :

  • Hydroxylamine mediates cyclization by forming an imine intermediate, followed by ring closure.

Comparative Reactivity

The compound’s reactivity differs from analogs due to its substituent arrangement:

Property 1-methyl-3-nitro-1H-pyrazole-5-carbonitrile 1-methyl-4-nitro-1H-pyrazole-5-carboxamide
Reduction Rate (-NO₂)Faster (electron-deficient ring)Slower (amide deactivation)
Hydrolysis (-CN/-CONH₂)Requires strong acid (H₂SO₄)Occurs in mild base (NaOH)
Alkylation SiteN1 (methyl directs selectivity)N1 or C4 (less steric hindrance)

Data derived from ,, .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 1-methyl-3-nitro-1H-pyrazole exhibit antimicrobial properties. A study highlighted the synthesis of various 3-nitropyrazole derivatives that demonstrated significant antibacterial and antifungal activities. These compounds were effective against multiple strains of bacteria, suggesting potential as therapeutic agents in treating infections .

Antiparasitic Properties
The compound's derivatives have also shown efficacy against parasitic infections. The unique structure allows for interaction with biological macromolecules, which is crucial for developing new antiparasitic drugs .

Therapeutic Agents
Due to its ability to target specific biological pathways, 1-methyl-3-nitro-1H-pyrazole-5-carbonitrile is being investigated for its potential as a therapeutic agent in various diseases. Its structural features may lead to the development of novel drugs targeting specific illnesses.

Agricultural Applications

Herbicidal Activity
The compound has demonstrated herbicidal properties, making it a candidate for developing new agricultural chemicals. Its effectiveness in controlling weed growth could significantly impact crop yields and agricultural practices .

Pesticide Development
The versatility of 1-methyl-3-nitro-1H-pyrazole derivatives extends to pesticide formulations. Studies have shown that these compounds can effectively manage pest populations while minimizing environmental impact.

Material Science

Synthesis of Functional Materials
The unique chemical properties of 1-methyl-3-nitro-1H-pyrazole allow it to be used in synthesizing functional materials. Its reactivity can be harnessed to create new polymers or composites that exhibit desirable physical and chemical properties .

Case Studies

Study Focus Area Findings
Study AAntimicrobial EfficacyDemonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting utility in clinical settings .
Study BHerbicidal ActivityShowed effective control over specific weed species, indicating potential use in agricultural herbicides.
Study CMaterial SynthesisDeveloped novel polymeric materials with enhanced thermal stability using derivatives of the compound .

Mechanism of Action

The mechanism of action of 1-methyl-3-nitro-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues are identified based on substituent patterns and similarity scores (Table 1):

Table 1: Structural Analogues of 1-Methyl-3-Nitro-1H-Pyrazole-5-Carbonitrile
Compound Name CAS RN Substituents (Positions) Similarity Score Key Differences
1,3-Dimethyl-1H-pyrazole-5-carbonitrile 306936-77-6 Methyl (1,3), CN (5) 0.98 Nitro → Methyl at C3
1-Methyl-1H-pyrazole-5-carbonitrile 66121-72-0 Methyl (1), CN (5) 0.93 Lacks nitro at C3
3-Isopropyl-1-methyl-1H-pyrazole-5-carbonitrile 1171066-52-6 Isopropyl (3), Methyl (1), CN (5) 0.83 Nitro → Isopropyl at C3
3-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-carbonitrile 1454848-84-0 Hydroxymethyl (3), Methyl (1), CN (5) 0.85 Nitro → Hydroxymethyl at C3

Key Observations :

  • Electronic Effects : The nitro group at C3 in the target compound increases electron-withdrawing effects compared to methyl or hydroxymethyl groups, altering reactivity in electrophilic substitutions .

Key Observations :

  • Nucleophilic substitution at C1 (e.g., methylation) is common across analogues, with yields ranging from 59–71% .
Table 3: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Bioactivity Notes
This compound 182.13 Not reported 1.2 Potential kinase inhibition (inferred from nitro group)
1,3-Dimethyl-1H-pyrazole-5-carbonitrile 135.16 Not reported 1.5 Lower polarity due to methyl vs. nitro
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile 244.22 Not reported 2.8 Antifungal activity reported

Key Observations :

  • The nitro group in the target compound reduces LogP (increased polarity) compared to methyl-substituted analogues, affecting solubility and membrane permeability .

Biological Activity

1-Methyl-3-nitro-1H-pyrazole-5-carbonitrile (MNPC) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of MNPC, focusing on its mechanisms of action, antimicrobial properties, and potential applications in drug development.

Chemical Structure and Properties

MNPC is characterized by the presence of a nitro group and a carbonitrile group attached to a pyrazole ring. This combination of functional groups contributes to its reactivity and biological activity. The compound can undergo various chemical transformations, which may lead to the formation of derivatives with enhanced properties.

The biological activity of MNPC is primarily attributed to its interaction with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to the inhibition of key enzymes or receptors involved in disease processes. This mechanism suggests that MNPC may exhibit both antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of MNPC and its derivatives. For example, a study found that certain pyrazole derivatives, including compounds related to MNPC, displayed significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antibacterial effects against strains such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of MNPC Derivatives

CompoundMIC (μg/mL)Target PathogenActivity Type
MNPC Derivative0.22 - 0.25Staphylococcus aureusBactericidal
MNPC Derivative0.22 - 0.25Staphylococcus epidermidisBactericidal

Case Studies

  • Anticancer Properties : Research has indicated that MNPC and its derivatives may possess anticancer properties through the inhibition of cancer cell proliferation. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and death.
  • Synthesis and Evaluation : A recent study introduced a novel synthetic route for producing pyrazole derivatives from MNPC, highlighting their potential as drug candidates in cancer therapy . The synthesized compounds were evaluated for their biological activity, showing promise in inhibiting tumor growth in preclinical models.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-methyl-3-nitro-1H-pyrazole-5-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. For example, describes a protocol using ionic liquid ([bmim][BF4]) as a solvent to facilitate reactions between aldehydes, malononitrile, and pyrazole precursors at 80°C, achieving high yields (93%). Critical parameters include solvent choice (polar aprotic solvents improve solubility), temperature control (80–100°C avoids side reactions), and stoichiometric ratios (1:1:1 molar ratios of reactants). Nitration of the pyrazole ring typically requires HNO₃/H₂SO₄ mixtures under controlled cooling (0–5°C) to prevent over-nitration .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • IR Spectroscopy : Identify key functional groups (e.g., nitrile C≡N stretch at ~2200–2250 cm⁻¹, nitro N–O stretches at ~1350–1520 cm⁻¹) .
  • NMR : Use ¹H and ¹³C NMR to confirm substituent positions. For instance, the methyl group on the pyrazole ring typically appears as a singlet at δ 2.2–2.5 ppm in ¹H NMR .
  • X-ray Crystallography : Resolve molecular geometry and confirm nitro-group orientation, as demonstrated in for related pyrazole-carbonitrile derivatives.

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer :

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and ethanol. Pre-saturate solvents with nitrogen to prevent nitrile hydrolysis .
  • Stability : Store at 2–8°C in amber vials to avoid photodegradation. Thermal stability tests (TGA/DSC) indicate decomposition above 200°C .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The nitro group acts as a strong electron-withdrawing group, activating the pyrazole ring for nucleophilic attack at the 5-position. For example, highlights nitro-to-amine reduction using Pd/C under H₂ (1 atm, 50°C), yielding 1-methyl-3-amino derivatives. To optimize selectivity:

  • Use mild reducing agents (e.g., SnCl₂/HCl) for partial reduction.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. What computational strategies can predict the biological activity of derivatives of this compound?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases, enzymes). demonstrates pyrazole derivatives binding to active sites via hydrogen bonds with nitrile and nitro groups.
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For instance, nitro groups enhance antibacterial potency in analogs by increasing electrophilicity .

Q. How can contradictions in spectral data for structurally similar derivatives be resolved?

  • Methodological Answer : Cross-validate using complementary techniques:

  • Contradiction Example : Discrepancies in NMR chemical shifts for methyl groups in (δ 1.79 ppm) vs. (δ 1.83 ppm).
  • Resolution : Confirm sample purity via HPLC (C18 column, acetonitrile/water gradient). If impurities are ruled out, consider solvent effects (DMSO-d₆ vs. CDCl₃) or crystallographic packing forces .

Experimental Design & Data Analysis

Q. What strategies optimize regioselectivity in pyrazole ring functionalization?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., acetyl on the pyrazole nitrogen) to steer nitration or alkylation to specific positions.
  • Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity. achieved 93% yield in 10 hours using ionic liquid under microwave irradiation .

Q. How can researchers validate the biological relevance of this compound in enzyme inhibition assays?

  • Methodological Answer :

  • Enzyme Assays : Test against target enzymes (e.g., COX-2, cholinesterase) using spectrophotometric methods. For example, notes pyrazole derivatives inhibiting COX-2 with IC₅₀ values <10 µM.
  • Control Experiments : Compare with known inhibitors (e.g., celecoxib) and include negative controls (DMSO-only) to rule out solvent interference .

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